3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide
Description
The compound 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring (3-fluoro-4-methoxy substitution) linked via a 2-hydroxyethyl group to a 1-methylindole moiety. This structure combines sulfonamide pharmacophoric elements with an indole scaffold, a combination frequently explored in medicinal chemistry for targeting enzymes like cyclooxygenases (COXs) or kinases. The hydroxyethyl linker may enhance solubility, while the fluorine and methoxy groups modulate electronic properties and binding interactions.
Properties
IUPAC Name |
3-fluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-21-8-7-12-9-13(3-5-16(12)21)17(22)11-20-26(23,24)14-4-6-18(25-2)15(19)10-14/h3-10,17,20,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYORAIMBXQOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The indole core can then be functionalized with various substituents, such as the hydroxyethyl group and the methoxy group, through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The fluorine atom can be reduced to a hydrogen atom under certain conditions.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Fluoro-substituted compounds.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: : It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its biological targets. It may interact with specific enzymes or receptors, leading to downstream effects in cellular pathways. Further research would be needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Linker Groups: The target compound employs a 2-hydroxyethyl linker, contrasting with acetamide (Compound 31), hydrazone (Compound 4), or simple ethyl linkers (Compound from ). Hydroxyethyl groups may improve aqueous solubility via hydrogen bonding. Substituents: The 3-fluoro-4-methoxybenzene in the target differs from electron-withdrawing groups like trifluoromethyl (Compound 31) or trifluoromethoxy (Compound from ). Indole Modifications: The target’s 1-methylindole lacks the 4-chlorobenzoyl (Compound 31) or trifluoromethoxy (Compound from ) groups seen in analogs, which could alter steric or hydrophobic interactions.
Synthetic Approaches: Coupling Reactions: Compound 31 was synthesized via acid-sulfonamide coupling (43% yield), while the pyrazolo-pyrimidin derivative () used Suzuki coupling (28% yield), reflecting challenges in complex heterocycle formation.
Purification and Physical Properties :
- HPLC purification (Compound 31 ) suggests moderate polarity, whereas recrystallization (Compound 4 ) implies crystalline stability.
- The pyrazolo-pyrimidin derivative () exhibited a melting point of 175–178°C, indicative of high crystallinity, though the target compound’s properties remain uncharacterized in the evidence.
Biological Activity
3-Fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a fluorine atom, a hydroxyl group, and a sulfonamide moiety, which contribute to its biological activity. This article reviews the compound's biological properties, focusing on its anticancer and anti-inflammatory effects, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.4 g/mol. The compound features an indole core, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉FN₂O₃S |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 2034256-10-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, derivatives with similar indole structures have shown significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested :
- Prostate (DU-145)
- Cervical (HeLa)
- Lung adenocarcinoma (A549)
- Liver (HepG2)
- Breast (MCF-7)
The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity. For example, one derivative demonstrated an IC50 of against A549 cells, showcasing its potential as an effective anticancer agent .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase. Docking studies suggest that these compounds interact with the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Anti-inflammatory Activity
In addition to anticancer properties, the compound also exhibits anti-inflammatory effects. Studies have shown that related compounds can significantly reduce inflammation in models of lipopolysaccharide (LPS)-induced glial inflammation. For instance, a related derivative was found to inhibit TNF-alpha release in whole blood with an IC50 value of , demonstrating its potential for treating neuroinflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
-
Study on Tubulin Inhibition :
- Objective : To evaluate the impact on tubulin polymerization.
- Findings : Compounds similar to this compound were identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in cancer cells.
- Inflammation Model :
Q & A
Basic: What are the key structural features of 3-fluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-methoxybenzenesulfonamide, and how do they influence its reactivity?
The compound integrates a sulfonamide backbone linked to a 3-fluoro-4-methoxybenzene ring and a hydroxyethyl group substituted with a 1-methylindole moiety. The fluorine atom enhances electrophilic substitution selectivity, while the methoxy group increases electron density on the benzene ring, affecting nucleophilic attack sites. The indole group’s aromaticity and hydrogen-bonding capacity (via the -NH group) contribute to interactions with biological targets like enzymes or receptors. Structural analogs in and highlight similar sulfonamide-indole hybrids, where fluorine and methoxy groups modulate solubility and binding affinity .
Methodological Insight : Use NMR (¹H/¹³C) and X-ray crystallography (as in ) to confirm substituent positions. Computational tools (e.g., DFT) can predict reactive sites based on electron density mapping.
Basic: What synthetic strategies are recommended for preparing this compound, and what intermediates are critical?
Synthesis typically involves:
Sulfonylation : React 4-methoxy-3-fluorobenzenesulfonyl chloride with 2-amino-2-(1-methylindol-5-yl)ethanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Indole Functionalization : Protect the indole NH group (if necessary) using tert-butyloxycarbonyl (Boc) to prevent side reactions.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and validate purity via HPLC (≥95%, as in ).
Key intermediates include the sulfonyl chloride precursor and the hydroxyethyl-indole amine. and describe analogous multi-step syntheses with yields optimized by controlling temperature (0–25°C) and solvent polarity .
Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide-indole hybrids?
Discrepancies often arise from assay conditions (e.g., cell line specificity, concentration ranges) or structural variations (e.g., substituent positioning). For example:
- In , sulfonamide derivatives show anti-cancer activity via kinase inhibition, while highlights anti-inflammatory effects.
- Mitigation Strategy : Conduct structure-activity relationship (SAR) studies by systematically modifying the indole’s methyl group or the sulfonamide’s aryl ring. Use standardized assays (e.g., enzymatic IC50 determination) and orthogonal validation (e.g., SPR binding kinetics) to compare results .
Advanced: What analytical techniques are most effective for characterizing reactive intermediates during synthesis?
- LC-MS : Monitors transient intermediates (e.g., aziridinium ions in ) with high sensitivity.
- In Situ IR Spectroscopy : Tracks reaction progress (e.g., sulfonamide bond formation) in real time.
- Cryogenic NMR : Stabilizes reactive species (e.g., radicals) for structural analysis. ’s crystallographic data on analogous compounds supports assigning stereochemistry .
Advanced: How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyls) to improve solubility, guided by logP calculations ().
- Metabolic Stability : Replace the methoxy group with a trifluoromethoxy group (as in ) to reduce CYP450-mediated oxidation.
- Pro-drug Design : Mask the sulfonamide as a tert-butyl carbamate for enhanced bioavailability, cleaved enzymatically in vivo .
Basic: What are the compound’s stability considerations under varying pH and temperature?
- pH Sensitivity : The sulfonamide bond hydrolyzes under strongly acidic (pH < 2) or alkaline (pH > 10) conditions. Store in neutral buffers (e.g., PBS).
- Thermal Stability : Decomposition occurs above 150°C (DSC/TGA data in ). Use lyophilization for long-term storage .
Advanced: What mechanistic insights exist for its potential enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) with COX-2 or carbonic anhydrase IX (CA-IX) reveals:
- The fluorine atom forms halogen bonds with catalytic residues.
- The indole moiety occupies hydrophobic pockets. Validate via mutagenesis studies ( ) and kinetic assays (e.g., stopped-flow spectroscopy) .
Basic: How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts)?
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra ( shows shifts up to 0.5 ppm).
- Dynamic Effects : Use EXSY NMR to detect rotameric equilibria in the hydroxyethyl chain .
Advanced: What strategies mitigate toxicity risks in preclinical studies?
- Off-Target Screening : Use panels of GPCRs and ion channels (e.g., hERG) to assess selectivity.
- Metabolite Identification : LC-MS/MS detects reactive metabolites (e.g., quinone imines). ’s analogs show reduced hepatotoxicity with electron-withdrawing substituents .
Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?
- MD Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing methoxy with ethoxy). ’s structural data validates docking poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
